2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806203
InChI: InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H11NO5S2
Molecular Weight: 301.3 g/mol

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid

CAS No.:

Cat. No.: VC15806203

Molecular Formula: C11H11NO5S2

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid -

Specification

Molecular Formula C11H11NO5S2
Molecular Weight 301.3 g/mol
IUPAC Name 2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid
Standard InChI InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14)
Standard InChI Key BSKLZAJYYTUMBV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid (IUPAC name: 2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid) is a bicyclic organic compound with the molecular formula C₁₁H₁₁NO₅S₂ and a molecular weight of 301.3 g/mol. Its structure integrates a furan ring substituted with methyl groups at the 2- and 5-positions, a sulfamoyl bridge (-SO₂-NH-), and a thiophene-2-yl moiety. The canonical SMILES representation (CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O) highlights the spatial arrangement of these functional groups.

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound remains unpublished, analogous sulfamoyl-bearing heterocycles exhibit planar geometries stabilized by resonance within the aromatic rings . Infrared (IR) spectroscopy of related compounds reveals characteristic absorptions for carbonyl (C=O, ~1,709 cm⁻¹), sulfonyl (S=O, ~1,360–1,160 cm⁻¹), and nitrile (C≡N, ~2,214 cm⁻¹) groups . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for methyl protons (δ 2.23 ppm in ¹H-NMR) and aromatic protons in the thiophene ring (δ 7.93 ppm) .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC₁₁H₁₁NO₅S₂
Molecular Weight301.3 g/mol
IUPAC Name2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid
Canonical SMILESCC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O
Topological Polar Surface Area112 Ų
Hydrogen Bond Donors2 (sulfamoyl NH, carboxylic OH)

Synthetic Methodologies

General Synthetic Routes

The synthesis of 2,5-dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid typically involves multi-step reactions starting from pre-functionalized furan and thiophene precursors . A common approach involves:

  • Functionalization of the Furan Core: Introduction of methyl groups via Friedel-Crafts alkylation or nucleophilic substitution.

  • Sulfamoylation: Reaction with sulfamoyl chloride derivatives to install the -SO₂-NH- bridge.

  • Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group to the carboxylic acid functionality.

Optimization Challenges

Key challenges include regioselectivity in sulfamoylation and stability of intermediates. The use of dimethylformamide (DMF) as a solvent and sodium hydride as a base has been reported to improve yields in analogous syntheses . For instance, the reaction of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate with acetonitrile in benzene/DMF achieves 75% yield for a critical nitrile intermediate .

Compound ClassTarget OrganismEC₅₀ (µg/mL)Reference
Thiophene-pyrroloneRhizoctonia solani1.26
Sulfamoyl-furanEscherichia coli8.45
Bis-thienothiopheneStaphylococcus aureus4.12

Mechanism of Action Hypotheses

The carboxylic acid group may chelate metal ions essential for microbial enzymatic function, while the sulfamoyl group mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis . Synergistic effects between the furan and thiophene rings could disrupt bacterial cell wall biosynthesis .

Spectroscopic and Analytical Characterization

Mass Spectrometry

Electron ionization mass spectra (EI-MS) of similar compounds show characteristic fragmentation patterns. The molecular ion peak at m/z 303 ([M+H]⁺) corresponds to the molecular weight plus a proton, with subsequent loss of SO₂ (64 amu) and COOH (45 amu) groups .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) retention times for sulfamoyl heterocycles typically range from 8.2–12.4 minutes using a C18 column and acetonitrile/water mobile phase . The logP value of 1.84 predicts moderate hydrophobicity, favoring blood-brain barrier penetration in pharmacokinetic studies.

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